Dimethyl azelate
Overview
Description
Dimethyl azelate is not directly discussed in the provided papers. However, azelaic acid, which is closely related to dimethyl azelate, is mentioned in the context of skin treatment. Azelaic acid is a bioactive molecule used in treating acne and many skin disorders, and its transport from a viscosized microemulsion through skin has been examined .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole is used as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols with carboxylic acids . Another synthesis method involves the reaction of pyridinium ylides with dimethyl acetylenedicarboxylate to yield dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives .
Molecular Structure Analysis
The molecular structure of compounds related to dimethyl azelate has been studied extensively. For example, the crystal and molecular structure of 9,9-dimethyl-9-azonia-bicyclo[6.1.0]nonane iodide has been elucidated, revealing a skewed conformation of the cyclo-octane ring . Similarly, the structure of 1,1-dimethylhydrazinium azide was determined by X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions involving dimethyl derivatives are diverse. The thermolysis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives in xylene yields dimethyl phthalate and thiazole derivatives . Additionally, azo-functionalised liquid crystalline dimers, which include dimethyl groups, exhibit photosensitivity and changes in mesophases upon illumination .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl derivatives are characterized using various spectroscopic methods and thermal behavior analysis. For instance, the thermal behavior of azo-functionalised dimers with dimethyl groups has been investigated using polarising optical microscopy and differential scanning calorimetry . The basicity behavior of a dimethyl aza-cage compound in aqueous solution has been studied using potentiometric and microcalorimetric techniques .
Scientific Research Applications
Analytical Methodology and Stability Markers
- Gas Chromatography Analysis: Dimethyl azelate (DMA) is used in the derivatization of azelaic acid to enhance its volatility for gas chromatography (GC) analysis. This method is applied for analyzing trace amounts of azelaic acid in skin creams, showing DMA's applicability in stability analysis and product quality control (Alzweiri, Tarawneh, & Khanfar, 2013).
Skin Permeation Studies
- Enhanced Skin Permeation: DMA, as a derivative of azelaic acid, is relevant in the study of skin permeation. Research on the transport of azelaic acid through skin from various formulations, like viscosized microemulsions and gels, provides insights into the behavior of similar compounds like DMA in dermatological applications (Gasco, Gallarate, & Pattarino, 1991).
Industrial Chemistry
- Oxidative Ozonolysis: DMA is identified as a principal reaction product in the oxidative ozonolysis of polyunsaturated fatty acids like linoleic acid. This finding is significant for industrial applications where such transformations are relevant (Sebedio & Ackman, 1978).
Environmental Analysis
- Indoor Dust Composition: DMA is one of the compounds quantified in residential dust. Understanding its presence and concentration provides insights into indoor pollution and its potential impact on human health (Christia et al., 2021).
Chemical Synthesis
- Method Development in Esterification: Research into the preparation of methyl hydrogen azelate explores the equilibrium and reaction conditions involving DMA. This contributes to the methodology of ester synthesis, which is fundamental in various chemical production processes (Yasukawa & Abe, 1964).
Gas Chromatographic Separation Techniques
- Separation of Alkanoic Acid Esters: The study of the gas chromatographic separation of alkanoic acid dimethyl esters, including DMA, advances our understanding of chromatographic techniques, essential for chemical analysis and separation science (Mori & Takeuchi, 1970).
Biochemical and Pharmaceutical Research
- Insulinotropic Action: Research on the insulinotropic action of DMA offers valuable insights into its potential biochemical and therapeutic applications, particularly in relation to diabetes and metabolic studies (Malaisse, Sener, Greco, & Mingrone, 2001).
properties
IUPAC Name |
dimethyl nonanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKNYVQGHETPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044807 | |
Record name | Dimethyl nonanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl azelate | |
CAS RN |
1732-10-1 | |
Record name | Dimethyl azelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1732-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl azelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl azelate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonanedioic acid, 1,9-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl nonanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl azelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL AZELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29185K7OEI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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